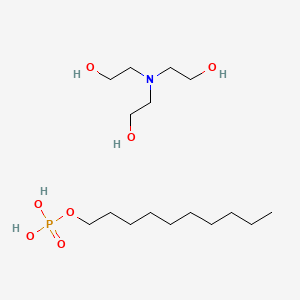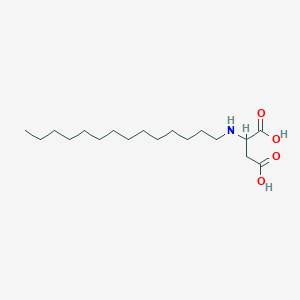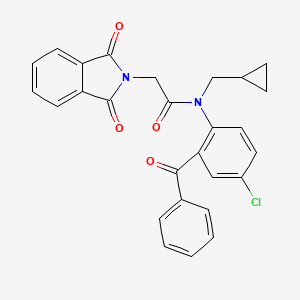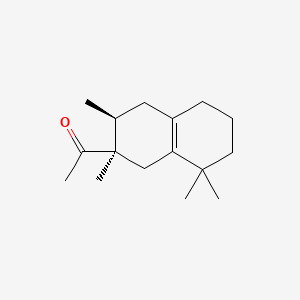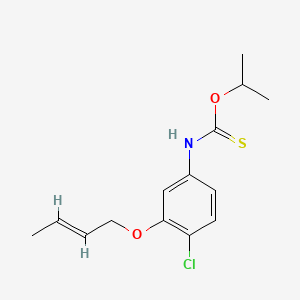
3-Hydroxy-7-(((o-tolyl)amino)sulphonyl)-N-(o-tolyl)naphthalene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-7-(((o-tolyl)amino)sulphonyl)-N-(o-tolyl)naphthalene-2-carboxamide is a complex organic compound that belongs to the class of sulfonamide derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of the naphthalene ring and the sulfonamide group suggests potential biological activity, making it a compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-7-(((o-tolyl)amino)sulphonyl)-N-(o-tolyl)naphthalene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Naphthalene Derivative Formation: Starting with a naphthalene derivative, such as 2-naphthol, which undergoes sulfonation to introduce the sulfonyl group.
Amination: The sulfonated naphthalene derivative is then reacted with o-toluidine under acidic conditions to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-7-(((o-tolyl)amino)sulphonyl)-N-(o-tolyl)naphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a probe to study biological processes involving sulfonamide derivatives.
Medicine: Potential antimicrobial or anticancer agent due to its sulfonamide structure.
Industry: Used in the synthesis of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Hydroxy-7-(((o-tolyl)amino)sulphonyl)-N-(o-tolyl)naphthalene-2-carboxamide would depend on its specific application. In medicinal chemistry, sulfonamide derivatives typically inhibit bacterial growth by interfering with the synthesis of folic acid, a crucial nutrient for bacteria. The compound may bind to the enzyme dihydropteroate synthase, preventing the formation of dihydrofolic acid.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
Naphthalene-2-sulfonic acid: A naphthalene derivative with a sulfonic acid group.
Toluidine derivatives: Compounds containing the o-tolyl group.
Uniqueness
3-Hydroxy-7-(((o-tolyl)amino)sulphonyl)-N-(o-tolyl)naphthalene-2-carboxamide is unique due to the combination of the naphthalene ring, sulfonamide group, and carboxamide group, which may confer distinct biological activities and chemical reactivity compared to simpler sulfonamide or naphthalene derivatives.
Properties
CAS No. |
72999-33-8 |
|---|---|
Molecular Formula |
C25H22N2O4S |
Molecular Weight |
446.5 g/mol |
IUPAC Name |
3-hydroxy-N-(2-methylphenyl)-7-[(2-methylphenyl)sulfamoyl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C25H22N2O4S/c1-16-7-3-5-9-22(16)26-25(29)21-14-19-13-20(12-11-18(19)15-24(21)28)32(30,31)27-23-10-6-4-8-17(23)2/h3-15,27-28H,1-2H3,(H,26,29) |
InChI Key |
FUPMXJQQCIJMHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(C=C3C=CC(=CC3=C2)S(=O)(=O)NC4=CC=CC=C4C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


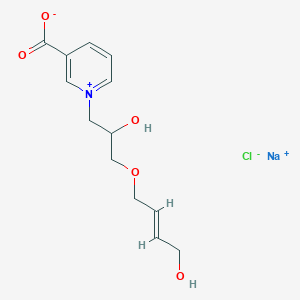
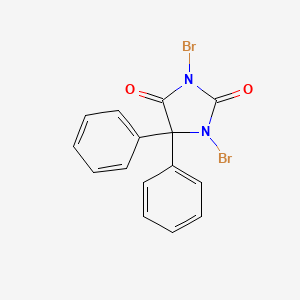


![1-[(Hydroxymethyl)amino]propan-2-OL](/img/structure/B15181650.png)


